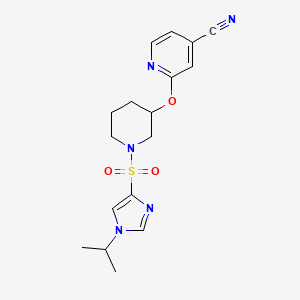

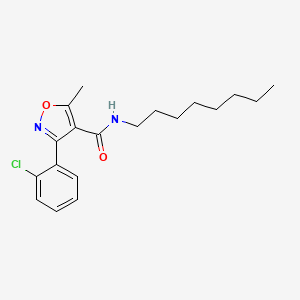

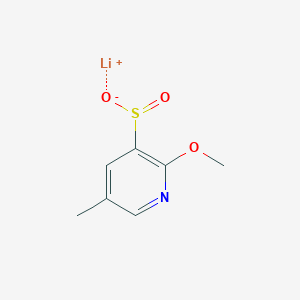

![molecular formula C8H10N2O3 B2879391 Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate CAS No. 623565-48-0](/img/structure/B2879391.png)

Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate

カタログ番号 B2879391

CAS番号:

623565-48-0

分子量: 182.179

InChIキー: FZWVFMXBFCGKDG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

科学的研究の応用

Synthesis of Heterocyclic Compounds

- The compound has been utilized in the synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes, showcasing its role in producing complex molecules with potential applications in dye chemistry and materials science (J. Bailey, 1977).

Development of Corrosion Inhibitors

- It has been part of the synthesis of pyranpyrazole derivatives, showing significant efficiency as corrosion inhibitors for mild steel, which is crucial for industrial applications and materials protection (P. Dohare et al., 2017).

Creation of Bioactive Molecules

- The compound has contributed to the creation of molecules with biocidal properties against various microbes, indicating its potential in developing new antimicrobial agents (M. Youssef et al., 2011).

Facilitation of Organic Syntheses

- Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate has been used in the synthesis of chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, demonstrating its versatility in facilitating complex organic syntheses and contributing to the development of chiral molecules (M. Cox et al., 2003).

Anticancer and Anti-inflammatory Agents

- Research has focused on synthesizing novel pyrazolopyrimidines derivatives using this compound as a precursor, aiming to develop anticancer and anti-5-lipoxygenase agents, underscoring its potential in medicinal chemistry (A. Rahmouni et al., 2016).

Crystal Structure Analysis

- The compound has been analyzed for its crystal structure, providing insights into its molecular geometry and interactions, which is vital for understanding its chemical behavior and designing related molecules (B. Kumar et al., 2018).

特性

IUPAC Name |

ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-7-10(9-6)3-4-13-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWVFMXBFCGKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2CCOC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To the stirred suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.34 g, 0.66 mol) and 36.62 g of potassium carbonate in 500 ml of acetonitrile was added 13.68 g of 1,2-dibromoethane, and refluxed for 16 hours. The reaction mixture was allowed to cool to room temperature, then filtered, the solid was washed with acetonitrile. The filtrate was concentrated to an oil. The residue was dissolved in ethyl acetate and extracted with water. The organic phase was dried over MgSO4 and evaporated to dryness. 5.80 g of the desired product was obtained (48%).

Synthesis routes and methods II

Procedure details

To the stirred suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.34 g, 0.66 mol) and 36.62 g of potassium carbonate in 500 ml of acetonitrile was added 13.68 g of 1,2-dibromoethane, and refluxed for 16 hours. The reaction mixture was allowed to cool to room temperature, then filtered, the solid was washed with acetonitrile. The filtrate was concentrated to an oil. The residue was dissolved in ethyl acetate and extracted with water. The organic phase was dried over MgSO4 and evaporated to dryness. 5.80 g of the desired product was obtained (48%).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

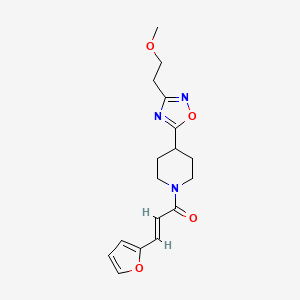

![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)

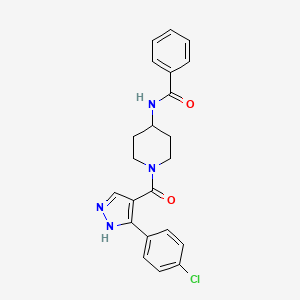

![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)

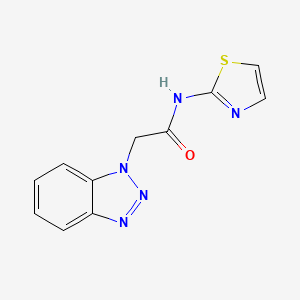

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)